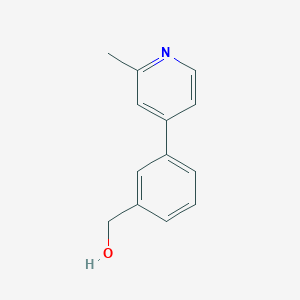

(3-(2-Methylpyridin-4-yl)phenyl)methanol

Beschreibung

(3-(2-Methylpyridin-4-yl)phenyl)methanol is a pyridine-derived aromatic alcohol characterized by a phenyl ring substituted at the meta-position with a 2-methylpyridin-4-yl group and a hydroxymethyl (-CH₂OH) functional group. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. The compound’s structure combines the electronic effects of the pyridine ring (a π-deficient heterocycle) with the steric and hydrogen-bonding capabilities of the methanol group.

Eigenschaften

IUPAC Name |

[3-(2-methylpyridin-4-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-7-13(5-6-14-10)12-4-2-3-11(8-12)9-15/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUVKYLTSUZUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279268 | |

| Record name | 3-(2-Methyl-4-pyridinyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349719-06-7 | |

| Record name | 3-(2-Methyl-4-pyridinyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-4-pyridinyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Suzuki Cross-Coupling Reaction: One common method for synthesizing (3-(2-Methylpyridin-4-yl)phenyl)methanol involves the Suzuki cross-coupling reaction.

Reduction of Ketones: Another method involves the reduction of a corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of (3-(2-Methylpyridin-4-yl)phenyl)methanol may involve large-scale Suzuki cross-coupling reactions, utilizing automated reactors and optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (3-(2-Methylpyridin-4-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The phenyl ring and pyridine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, amines.

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Alkanes.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(3-(2-Methylpyridin-4-yl)phenyl)methanol has shown promise in the development of pharmaceutical agents due to its structural similarity to bioactive compounds. It is being investigated for:

- Anticancer Activity: Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with cellular signaling pathways.

- Neuropharmacology: Its interaction with neurotransmitter receptors indicates potential applications in treating neurological disorders.

Materials Science

The compound is utilized in the development of advanced materials:

- Polymer Synthesis: It can act as a monomer or additive in polymer formulations, enhancing properties like thermal stability and mechanical strength.

- Nanocomposites: Research is exploring its incorporation into nanocomposite materials for improved electrical and thermal conductivity.

Biological Research

In biological contexts, (3-(2-Methylpyridin-4-yl)phenyl)methanol serves as a valuable tool for:

- Enzyme Studies: It can be used to probe enzyme mechanisms by acting as an inhibitor or substrate analog.

- Receptor Binding Studies: Its binding affinity to specific receptors aids in understanding receptor-ligand interactions.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of growth in breast cancer cell lines with IC50 values indicating effective concentration ranges. |

| Study B | Polymer Development | Showed enhanced mechanical properties when incorporated into polycarbonate matrices, suggesting potential for industrial applications. |

| Study C | Enzyme Interaction | Identified as a competitive inhibitor for certain kinases, providing insights into metabolic pathways relevant to drug design. |

Wirkmechanismus

The mechanism by which (3-(2-Methylpyridin-4-yl)phenyl)methanol exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (3-(2-Methylpyridin-4-yl)phenyl)methanol with structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and functional group interactions. Data are derived from peer-reviewed studies and chemical catalogs (see references).

Structural and Electronic Differences

- Hydrogen-Bonding Capacity: The -CH₂OH group in the target enables stronger hydrogen bonding than ether-linked analogs (e.g., [2-(4-Methylphenoxy)-3-pyridinyl]methanol), which may influence solubility in polar solvents .

- Electronic Effects : The electron-withdrawing pyridine ring in the target contrasts with electron-donating groups (e.g., -OCH₃ in ’s compound), affecting acidity of the -CH₂OH group and interaction with biological targets .

Thermal and Physicochemical Properties

- Melting Points: Chloro- and amino-substituted pyridines (e.g., ’s compounds) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas the target’s lack of such groups suggests a lower melting point .

- Lipophilicity: The target’s logP (predicted ~1.5–2.0) is likely lower than [2-(4-Methylphenoxy)-3-pyridinyl]methanol (logP ~2.5–3.0) due to reduced aromatic ether content .

Biologische Aktivität

Introduction

(3-(2-Methylpyridin-4-yl)phenyl)methanol, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, mechanisms of action, and comparative studies related to its biological effects.

Chemical Structure and Properties

The molecular formula of (3-(2-Methylpyridin-4-yl)phenyl)methanol is , with a molecular weight of approximately 199.25 g/mol. The compound features a hydroxyl group, which is pivotal in its biological interactions.

The biological activity of (3-(2-Methylpyridin-4-yl)phenyl)methanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its capacity for hydrogen bonding, facilitating interactions with target biomolecules.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular functions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (3-(2-Methylpyridin-4-yl)phenyl)methanol against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These results suggest that the compound exhibits considerable activity against both Gram-positive and Gram-negative bacteria .

Antiproliferative Activity

The antiproliferative effects of (3-(2-Methylpyridin-4-yl)phenyl)methanol have been evaluated in various cancer cell lines. The IC50 values demonstrate its potential as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.058 |

| MDA-MB-231 | 0.035 |

| A549 | 0.021 |

The presence of the hydroxyl group significantly enhances its antiproliferative activity, indicating a structure-activity relationship that favors compounds with such functional groups .

Case Studies

- Antibacterial Efficacy : A study conducted on synthesized derivatives of pyridine compounds highlighted the effectiveness of (3-(2-Methylpyridin-4-yl)phenyl)methanol against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth was attributed to its structural similarity to known antibacterial agents .

- Cancer Research : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for further research into its use as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(2-Methylpyridin-4-yl)phenyl)methanol, and how can reaction conditions be optimized?

- The compound can be synthesized via Suzuki-Miyaura cross-coupling between 2-methylpyridin-4-yl boronic acid and a brominated benzyl alcohol precursor. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DMF/water mixture) to improve yield .

- Microwave-assisted synthesis may reduce reaction time (e.g., 30 minutes at 120°C) compared to traditional reflux methods .

Q. Which analytical techniques are critical for characterizing (3-(2-Methylpyridin-4-yl)phenyl)methanol?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure, with distinct shifts for the pyridine ring (δ 8.2–8.6 ppm) and benzyl alcohol protons (δ 4.6–4.8 ppm) .

- HPLC/LC-MS : Ensures purity (>98%) and identifies byproducts (e.g., oxidation to aldehyde derivatives) .

Q. How can solubility and stability be experimentally determined for this compound in different solvents?

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. Polar solvents typically show higher solubility due to the hydroxyl group .

- Stability : Monitor degradation under UV light, heat (40–80°C), and varying pH (2–12) using accelerated stability studies .

Advanced Research Questions

Q. What is the mechanistic role of the 2-methyl group on the pyridine ring in modulating reactivity?

- DFT calculations reveal the methyl group enhances electron density on the pyridine ring, influencing nucleophilic substitution reactions. Compare with analogs (e.g., chloro or methoxy substituents) to validate electronic effects .

- Kinetic studies using Hammett plots can quantify substituent effects on reaction rates .

Q. How does the compound’s stability vary under catalytic hydrogenation or oxidative conditions?

- Hydrogenation : Use Pd/C or Raney Ni under H₂ to assess reduction of the pyridine ring. Monitor byproduct formation (e.g., piperidine derivatives) via GC-MS .

- Oxidation : Treat with MnO₂ or TEMPO/NaOCl to oxidize the benzyl alcohol to aldehyde, followed by IR and TLC validation .

Q. What strategies resolve conflicting spectral data (e.g., NMR shifts) between synthetic batches?

- Variable-temperature NMR identifies dynamic effects (e.g., solvent interactions or rotamers).

- Isotopic labeling (e.g., D₂O exchange) distinguishes hydroxyl proton signals from impurities .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

- Synthesize analogs (e.g., replacing methyl with Cl, NO₂, or CF₃) and test against targets like Mycobacterium tuberculosis H37Rv. Compare MIC values and cytotoxicity (e.g., MTT assays) .

- Molecular docking predicts binding affinity to enzymes (e.g., DprE1) by modeling interactions between the pyridine ring and active-site residues .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Chiral chromatography (e.g., HPLC with amylose columns) ensures purity.

- Asymmetric catalysis (e.g., chiral ligands with Pd) minimizes racemization during coupling steps .

Methodological Tables

Table 1: Key Spectral Data for (3-(2-Methylpyridin-4-yl)phenyl)methanol

| Technique | Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.45 (d, pyridine-H), 4.65 (s, -CH₂OH) | |

| LC-MS | [M+H]⁺ m/z 216.1, purity >98% |

Table 2: Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | 45.2 | Stable |

| Methanol | 32.7 | Partial oxidation |

| Hexane | 0.8 | Stable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.